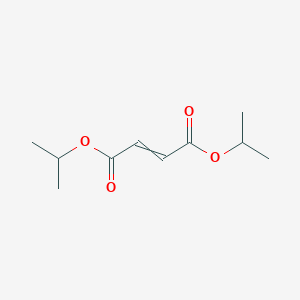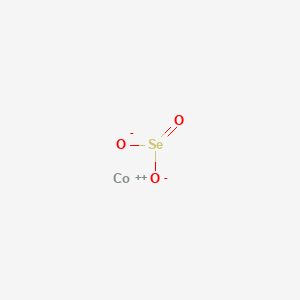
Cobalt(2+) selenite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(2+) selenite is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a combination of cobalt and selenite, which are known for their unique properties. Cobalt(2+) selenite has been extensively studied for its potential applications in the field of materials science, catalysis, and biomedical research.
Wirkmechanismus
The mechanism of action of Cobalt(2+) selenite is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of apoptosis. ROS are known to cause oxidative damage to cells, leading to cell death. Apoptosis is a programmed cell death mechanism that is activated in response to cellular stress. Cobalt(2+) selenite has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects:
Cobalt(2+) selenite has been shown to have both biochemical and physiological effects. In vitro studies have shown that it can induce oxidative stress and apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells and to induce cell cycle arrest. In vivo studies have shown that it can reduce tumor growth in mice. However, more research is needed to fully understand the biochemical and physiological effects of Cobalt(2+) selenite.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Cobalt(2+) selenite is its low cost and simple synthesis method. It is also relatively stable and easy to handle. However, one of the main limitations is its potential toxicity, which can limit its use in certain applications. It is also relatively insoluble in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research and development of Cobalt(2+) selenite. One direction is the development of new synthesis methods to improve the purity and yield of the compound. Another direction is the investigation of its potential applications in energy storage and catalysis. In biomedical research, there is a need for more studies to fully understand its anticancer properties and to investigate its potential as a contrast agent for MRI. Overall, the potential applications of Cobalt(2+) selenite make it an exciting area of research with promising future directions.
Synthesemethoden
The synthesis of Cobalt(2+) selenite involves the reaction between cobalt(II) nitrate hexahydrate and sodium selenite in an aqueous solution. The reaction results in the formation of Cobalt(2+) selenite as a solid precipitate. The synthesis method is relatively simple and cost-effective, making it an attractive option for large-scale production.
Wissenschaftliche Forschungsanwendungen
Cobalt(2+) selenite has been extensively studied for its potential applications in various fields. In the field of materials science, it has been used as a precursor for the synthesis of cobalt selenide nanoparticles, which have potential applications in catalysis and energy storage. In catalysis, Cobalt(2+) selenite has been used as a catalyst for the oxidation of alcohols and the reduction of nitro compounds. In biomedical research, it has been studied for its potential applications as an anticancer agent and as a contrast agent for magnetic resonance imaging (MRI).
Eigenschaften
CAS-Nummer |
10026-23-0 |
|---|---|
Produktname |
Cobalt(2+) selenite |
Molekularformel |
CoSeO3 CoO3Se |
Molekulargewicht |
185.9 g/mol |
IUPAC-Name |
cobalt(2+);selenite |
InChI |
InChI=1S/Co.H2O3Se/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 |
InChI-Schlüssel |
HNZYCXDYRNOVLJ-UHFFFAOYSA-L |
SMILES |
[O-][Se](=O)[O-].[Co+2] |
Kanonische SMILES |
[O-][Se](=O)[O-].[Co+2] |
Andere CAS-Nummern |
10026-23-0 |
Piktogramme |
Acute Toxic; Health Hazard; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



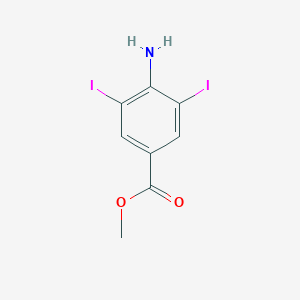

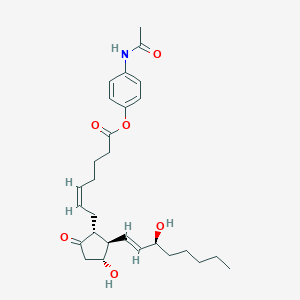


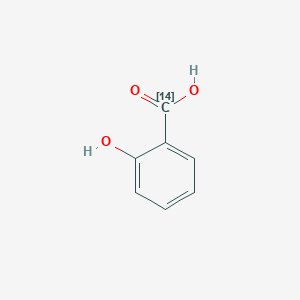

![2-[4-(5-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158033.png)


![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B158043.png)

